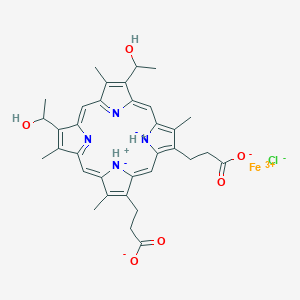

Hematohemin IX

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15632-20-9 |

|---|---|

Molecular Formula |

C34H36ClFeN4O6 |

Molecular Weight |

688 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |

InChI |

InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3 |

InChI Key |

UQHUJMUVNUXJFL-UHFFFAOYSA-K |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

Synonyms |

hematohemin IX |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hematohemin Ix

Chemical Synthesis of Hematohemin IX and Related Porphyrin Structures

The synthesis of this compound, a crucial iron-containing porphyrin, is a complex process rooted in the broader field of porphyrin chemistry.

Classical Synthetic Approaches for Porphyrin IX Derivatives

The total synthesis of porphyrin IX derivatives, including protoporphyrin IX, has historically been a significant challenge in organic chemistry. A notable advancement in this area is a method that diverges from the classical MacDonald condensation. This approach involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin structure without the necessity of an oxidizing agent. This methodology is particularly advantageous for large-scale synthesis, producing high-quality protoporphyrin IX derivatives without the need for chromatographic purification. nih.gov Such preparations are also free from animal-derived contaminants, which is a significant improvement for manufacturing protoporphyrin IX derivatives for various applications. nih.gov

Regioselective Synthesis and Structural Control in this compound Preparation

The regioselectivity of reactions involving this compound is a critical aspect of its chemistry. For instance, the enzymatic oxidation of this compound by heme oxygenase demonstrates remarkable regioselectivity. Studies have shown that the oxidation of this compound, as well as related compounds like deuterohemin IX and 2,4-diacetyldeuterohemin IX, by a microsomal heme oxygenase system from rat liver is α-selective. nih.gov This means the cleavage of the porphyrin ring occurs specifically at the α-meso bridge. nih.gov In contrast, the chemical oxidation of this compound in a pyridine (B92270) solution with ascorbic acid results in the formation of all four possible isomers of hematobiliverdin (B12738213) dimethyl esters, albeit in low yields. nih.gov This highlights the superior control offered by enzymatic systems in achieving regioselective modifications of the this compound structure.

Biosynthetic and Semi-synthetic Routes to this compound Analogues

The biosynthesis and semi-synthesis of this compound analogues leverage biological systems and enzymes to create novel structures with specific properties.

Enzymatic Modifications and Mutasynthesis Applications for Heme Analogs

Enzymatic modifications are a powerful tool for generating heme analogs. Heme oxygenase, an enzyme crucial for heme catabolism, can oxidize various synthetic hemins, including this compound. nih.gov The rate of this oxidation is dependent on the specific structure of the hemin (B1673052), with this compound being oxidized at the highest rate compared to deuterohemin IX and 2,4-diacetyldeuterohemin. nih.gov Interestingly, the presence of the natural substrate, hemin IX, can inhibit the oxidation of these synthetic analogs. nih.gov This enzymatic approach allows for the specific modification of the heme structure, which can be further explored through mutasynthesis. Mutasynthesis involves hijacking the biosynthetic machinery of microorganisms to produce novel compounds. researchgate.net For example, by understanding the substrate specificity of enzymes like H2MAP oxidases, it is possible to generate new prodiginine compounds, which are structurally related to the pyrrole (B145914) rings found in porphyrins. researchgate.net

In Vitro Heme Replacement and Incorporation Studies with this compound

In vitro studies have demonstrated the feasibility of replacing the native heme group in proteins with this compound and its analogs. A number of studies have shown that the iron protoporphyrin IX group of leghemoglobin (Lb) can be replaced in vitro with a variety of other species including mesohemin IX, deuterohemin IX, this compound, and diacetyldeuterohemin IX. researchgate.net This replacement allows for the investigation of the structure-function relationships of hemoproteins. The incorporation of these modified hemes can alter the protein's properties and provide insights into the role of the heme cofactor in biological processes.

Design and Synthesis of this compound Derivatives for Specific Research Applications

The design and synthesis of this compound derivatives are driven by the need for molecular tools to probe biological systems. One area of focus is the development of fluorescent probes. For example, a coumarin-porphyrin FRET (Förster Resonance Energy Transfer) break-apart probe has been designed to study the activity of heme oxygenase-1 (HO-1). acs.org This probe consists of a coumarin (B35378) fluorophore linked to a porphyrin. Upon enzymatic cleavage of the porphyrin by HO-1, the FRET is disrupted, leading to a change in fluorescence that can be used to monitor enzyme activity. acs.org The synthesis of such derivatives often involves multi-step organic reactions, including alkylation of the porphyrin ring with a functionalized coumarin. acs.org Another application involves the selective methylation of the carboxyl groups of this compound using reagents like trimethyloxonium (B1219515) tetrafluoroborate, which can be useful for modifying its solubility and other physicochemical properties for specific experimental needs. chemicalbook.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 15632-20-9 |

| Molecular Formula | C34H36ClFeN4O6 |

| Molecular Weight | 687.97 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Source: lookchem.com

Table 2: Investigated Heme Analogs in Enzymatic Oxidation Studies

| Compound | Relative Oxidation Rate by Heme Oxygenase | Affinity (Km) for Heme Oxygenase |

| This compound | Highest | 150 µM |

| Deuterohemin IX | Intermediate | 330 µM |

| 2,4-Diacetyldeuterohemin IX | Lowest | 660 µM |

Source: nih.gov

Biochemical and Molecular Mechanisms of Hematohemin Ix

Hematohemin IX in Oxygen Transport and Storage Research Models

This compound is integral to in vitro and in silico models designed to study the principles of oxygen transport and storage, processes fundamentally carried out by hemoproteins like hemoglobin and myoglobin (B1173299). lookchem.comethz.chnih.gov These models are critical for understanding how oxygen is efficiently captured in high-oxygen environments, such as the lungs, and released in tissues with lower oxygen partial pressure. wikipedia.orgmsc-mu.com By incorporating this compound into artificial systems, researchers can gain insights into the functionality of natural hemoproteins. ims.ac.jp

The reversible binding of molecular oxygen (O₂) to heme is a quantum mechanical event centered on the iron atom. In deoxygenated heme, the Fe²⁺ ion is in a high-spin state and sits (B43327) slightly outside the plane of the porphyrin ring. msc-mu.com Upon oxygen binding, the iron atom is pulled into the plane of the heme, inducing a shift in the protein's conformation. tutorchase.comoup.com This initial binding event triggers a cascade of structural changes, particularly in multimeric proteins like hemoglobin, a phenomenon known as cooperativity. msc-mu.comtutorchase.com

This cooperativity is responsible for the characteristic sigmoidal oxygen-binding curve of hemoglobin. msc-mu.com The binding of one oxygen molecule increases the affinity of the remaining heme groups for oxygen, with the affinity for the last oxygen molecule being approximately 300 times greater than for the first. msc-mu.comoup.com This mechanism involves a transition of the hemoglobin molecule from a low-affinity "T" (tense) state to a high-affinity "R" (relaxed) state. msc-mu.com The local environment, including pH and carbon dioxide concentration (the Bohr effect), further modulates this binding affinity, ensuring efficient oxygen release in metabolically active tissues. wikipedia.orgtutorchase.com

| Step | Molecular Event | Consequence |

| 1 | O₂ binds to a single heme group in a "T" state hemoglobin subunit. | The iron atom (Fe²⁺) is pulled into the plane of the porphyrin ring. tutorchase.com |

| 2 | The proximal histidine residue attached to the iron atom is moved. | This movement is transmitted to the associated protein helix. msc-mu.com |

| 3 | A slight rotation (approx. 15 degrees) of one α/β subunit pair relative to the other occurs. msc-mu.com | Salt bridges that stabilize the low-affinity "T" state are broken. msc-mu.com |

| 4 | The entire hemoglobin tetramer shifts to the high-affinity "R" state. | The affinity of the remaining heme sites for oxygen increases significantly. msc-mu.comoup.com |

This interactive table summarizes the key molecular events during the cooperative binding of oxygen to hemoglobin, a process studied using heme models.

Research models utilizing this compound are pivotal for dissecting the structure-function relationships of hemoproteins. ims.ac.jp Scientists can reconstitute apoproteins (hemoproteins lacking their heme group) with this compound or chemically modified variants to probe the roles of specific structural features. ims.ac.jpmdpi.com For instance, studies using hemin-smectite conjugates have created water-soluble models that mimic the spectral properties of oxyhemoglobin and carboxyhemoglobin, providing a simplified system to study ligand binding without the complexity of the full protein. researchgate.net

Furthermore, computational models of oxygen transport in the microcirculation rely on the fundamental chemical binding properties of oxygen to hemoglobin, which are elucidated through studies of simpler heme systems. ethz.chfrontiersin.org These simulations, which model everything from individual red blood cells to complex capillary networks, are essential for understanding oxygen distribution in tissues and the pathophysiology of diseases involving impaired microcirculation. frontiersin.orgnih.gov

This compound as an Enzyme Cofactor and Prosthetic Group in Model Systems

Heme, for which this compound is a stable model, is an indispensable cofactor for a vast array of enzymes. nih.govnih.gov These enzymes participate in critical biological functions, including electron transport in cellular respiration (cytochromes), protection against oxidative damage (catalases), and metabolism of drugs and steroids (cytochrome P450 enzymes). nih.govnih.govresearchgate.net

The interaction between this compound and proteins is a subject of intense research to understand binding affinities, mechanisms, and the functional consequences of complex formation. portlandpress.com Spectroscopic techniques, such as UV-visible spectroscopy, are used to detect the formation of hemin-protein complexes and determine binding constants by observing shifts in the heme's characteristic Soret band. portlandpress.com Fluorescence quenching studies have been employed to investigate the binding of hemin (B1673052) to proteins like serum albumin and hemoglobin, revealing that the interaction is typically a static process involving the formation of non-covalent complexes. researchgate.net

Molecular docking simulations provide theoretical insights into these interactions at an atomic level. For example, studies on the interaction between hemin and the mitochondrial 2-oxoglutarate carrier have shown that the carboxyl groups on hemin can form ionic bonds with key arginine residues in the carrier's binding site, the same residues that interact with the natural substrate. nih.gov In another example, the enzymatic oxidation of various synthetic hemins, including this compound, by heme oxygenase has been studied to determine kinetic parameters and substrate specificity. nih.gov

| Hemin Substrate | Apparent Kₘ (μM) | Relative Oxidation Rate |

| This compound | 150 | Highest |

| Deuterohemin IX | 330 | Intermediate |

| 2,4-Diacetyldeuterohemin IX | 660 | Lowest |

This interactive table presents kinetic data from a study on the enzymatic oxidation of different hemin variants by a microsomal heme oxygenase system. The Michaelis constant (Kₘ) is an inverse measure of the substrate's affinity for the enzyme. Data sourced from nih.gov.

Model systems, from yeast to mammalian cells, are used to explore heme's role as a cofactor in metabolism. pnas.orgbiorxiv.org Heme is essential for the function of cytochrome P450 enzymes, which are central to drug metabolism and the detoxification of foreign compounds in the liver. nih.govresearchgate.net In erythroid cells, heme acts as a positive feedback regulator, stimulating the synthesis of globin chains for hemoglobin production. nih.govnih.gov Conversely, in other cells, high levels of hemin can down-regulate the synthesis of the rate-limiting enzyme in its own production pathway, ALAS1, ensuring tight control over intracellular heme levels. nih.govbiorxiv.org

Genome-scale metabolic models, such as those developed for the yeast Saccharomyces cerevisiae, have been used to identify genes and metabolic fluxes that limit heme production. pnas.org By manipulating these targets, researchers have been able to engineer strains that significantly overproduce intracellular heme, creating robust platforms for the production of functional heme-containing enzymes for industrial and therapeutic applications. pnas.org

Mechanisms of this compound Involvement in Detoxification Processes at a Molecular Level

While essential, free heme is highly toxic due to the pro-oxidant nature of its iron atom. bohrium.compnas.org It can intercalate into lipid membranes and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress, membrane damage, and cell death. bohrium.compnas.org Consequently, organisms have evolved sophisticated molecular mechanisms to detoxify excess heme, which are actively studied using this compound as a model for free heme.

One primary detoxification pathway in mammals is the enzymatic degradation of heme by the heme oxygenase (HMOX) system. bohrium.comfrontiersin.org In response to high heme levels or oxidative stress, the transcription factor NRF2 induces the expression of HMOX1. frontiersin.org This enzyme catabolizes heme into biliverdin (B22007), releasing ferrous iron (Fe²⁺) and carbon monoxide (CO). wikipedia.orgfrontiersin.org The iron can then be safely sequestered by the protein ferritin, while biliverdin and CO have their own antioxidant and signaling properties. frontiersin.org

A different strategy is employed by the malaria parasite, Plasmodium falciparum. Inside its acidic digestive vacuole, the parasite digests vast quantities of host hemoglobin, releasing toxic heme. nih.govasm.org The parasite detoxifies this heme by biocrystallizing it into an inert, insoluble polymer called hemozoin. nih.govukm.edu.my Many antimalarial drugs, such as chloroquine (B1663885), are believed to function by binding to heme and preventing this crystallization process, leading to a buildup of toxic heme that kills the parasite. ukm.edu.myacs.org

A third mechanism, identified in pathogenic bacteria, involves dedicated efflux pumps. For example, some gram-positive bacteria utilize an ATP-binding cassette (ABC) transporter called HrtBA to actively expel heme from the cytoplasmic membrane, preventing its toxic accumulation. pnas.org

| Mechanism | Organism/System | Molecular Action | Key Molecules |

| Enzymatic Degradation | Mammals | Heme is catabolized into less toxic products. frontiersin.org | Heme Oxygenase (HMOX1), NRF2, Biliverdin, Ferritin |

| Biocrystallization | Plasmodium parasite | Heme is polymerized into an inert crystal. nih.govukm.edu.my | Hemozoin (β-hematin) |

| Efflux Pumping | Pathogenic Bacteria | Heme is actively transported out of the cell membrane. pnas.org | HrtBA (ABC transporter) |

This interactive table compares the three primary molecular mechanisms of heme detoxification studied in different biological models.

Substrate Specificity and Reactivity in Model Detoxification Systems

This compound serves as a substrate for key enzymes involved in heme catabolism, a critical detoxification pathway. In vitro studies utilizing model systems have elucidated its specificity and reactivity with enzymes such as heme oxygenase and biliverdin reductase.

Research using a microsomal heme oxygenase system from rat liver has demonstrated that this compound is effectively oxidized by this enzyme. nih.gov In fact, it is processed at a higher rate than other synthetic hemins like deuterohemin IX and 2,4-diacetyldeuterohemin IX. nih.gov The enzymatic oxidation of this compound by heme oxygenase is highly specific, exclusively cleaving the α-methene bridge to produce hematobiliverdin (B12738213) IXα as the sole product. nih.govnih.gov This α-selectivity is a hallmark of the heme oxygenase reaction with various hemin substrates. nih.gov

The affinity of this compound for heme oxygenase has been quantified, providing insight into its substrate suitability. The Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, offers a measure of this affinity. A lower Kₘ value generally indicates a higher affinity. Compared to other hemin derivatives, this compound displays a relatively high affinity for the enzyme. nih.gov

Table 1: Michaelis-Menten Constants (Kₘ) for Various Hemin Substrates with Rat Liver Heme Oxygenase

| Hemin Substrate | Kₘ (µM) | Reference |

|---|---|---|

| This compound | 150 | nih.gov |

| Deuterohemin IX | 330 | nih.gov |

| 2,4-Diacetyldeuterohemin IX | 660 | nih.gov |

The product of this compound oxidation, hematobiliverdin IXα, is itself a substrate for the subsequent enzyme in the detoxification pathway, biliverdin reductase. nih.gov Studies have shown that hematobiliverdin IXα is a good substrate for this enzyme and is readily reduced to the corresponding bilirubin (B190676). nih.gov Interestingly, while heme oxygenase exhibits strict α-isomeric selectivity when oxidizing this compound, biliverdin reductase shows no such selectivity in the reduction of the four possible hematobiliverdin isomers. nih.gov

Oxidative Stress Modulation Research with this compound in vitro

While direct in vitro studies exclusively focused on this compound's modulation of oxidative stress are limited, the behavior of structurally similar heme compounds in model systems provides significant insight into its potential mechanisms of action. Heme molecules, due to their iron-containing porphyrin structure, can participate in redox reactions and have been shown to possess pro-oxidant capabilities, particularly in the presence of other reactive species.

A key mechanism by which heme compounds can induce oxidative stress is through the initiation of lipid peroxidation, a process of oxidative degradation of lipids that can lead to cellular damage. nih.gov In vitro models have demonstrated that heme, in the presence of hydrogen peroxide (H₂O₂), can induce the oxidation of low-density lipoproteins (LDLs). nih.gov This process is not believed to be a simple Fenton reaction but rather depends on specific interactions between the hemic iron and H₂O₂. nih.gov These interactions can lead to the generation of highly reactive ferryl and perferryl radical species, which are potent initiators of lipid peroxidation. nih.gov Given its structural similarity to heme, it is plausible that this compound could participate in similar reactions, thereby acting as a pro-oxidant under specific biochemical conditions.

The process of lipid peroxidation can be monitored in vitro by measuring the formation of byproducts such as malondialdehyde (MDA) and conjugated dienes. nih.govlibios.fr In studies of heme-induced LDL oxidation, the extent of lipid peroxidation was quantified by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes. nih.gov The pro-oxidant activity in such systems is dependent on the concentrations of both the hemin compound and the peroxide. For instance, optimal LDL oxidation was observed at concentrations of 5 µM heme and 100 µM H₂O₂. nih.gov

Table 2: Factors in Heme-Induced Lipid Peroxidation in vitro

| Component | Role / Observation | Reference |

|---|---|---|

| Heme / H₂O₂ | Induces lipid peroxidation of LDLs. | nih.gov |

| Heme alone | Does not initiate significant LDL oxidation. | nih.gov |

| H₂O₂ alone | Does not initiate significant LDL oxidation. | nih.gov |

| Generated Radicals | Believed to be ferryl and perferryl radicals. | nih.gov |

| Antioxidants (Vitamin E, Vitamin C, GSH) | Provide dose-dependent protection against oxidation. | nih.gov |

The potential pro-oxidant activity of this compound suggests it could influence cellular redox balance. An increase in reactive oxygen species (ROS) and subsequent lipid peroxidation can overwhelm cellular antioxidant defense systems, which include enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, leading to a state of oxidative stress. nih.gov Therefore, in vitro research into this compound's interaction with cellular models would be necessary to fully characterize its role in modulating oxidative stress, including its effects on ROS production, antioxidant enzyme expression and activity, and the induction of lipid peroxidation in cellular membranes.

Degradation Pathways and Metabolite Formation of Hematohemin Ix

Enzymatic Degradation of Hematohemin IX

The breakdown of this compound within biological systems is a finely tuned enzymatic process, primarily orchestrated by the heme oxygenase system. This pathway ensures the safe removal and recycling of the heme molecule.

The enzymatic degradation of heme, including this compound, is principally catalyzed by the heme oxygenase (HO) enzyme system. wjgnet.comencyclopedia.pub This system is responsible for the oxidative cleavage of the heme molecule's porphyrin ring. nih.gov The reaction is initiated by the binding of heme to heme oxygenase in a 1:1 stoichiometric ratio. This process is complex, requiring molecular oxygen and a reducing agent, typically NADPH-cytochrome P450 reductase, which supplies the necessary electrons for the reaction to proceed. encyclopedia.pubfrontiersin.org

The catalytic cycle commences with the reduction of the ferric iron (Fe³⁺) at the center of the heme molecule to its ferrous state (Fe²⁺). nih.gov Subsequently, a molecule of oxygen binds to this ferrous heme, creating an oxy-ferrous complex. Further electron transfer from NADPH-cytochrome P450 reductase results in the formation of a ferric-hydroperoxy intermediate. nih.gov This highly reactive species then hydroxylates a specific meso-carbon bridge of the porphyrin ring, the α-meso carbon, to form α-meso-hydroxyheme. nih.gov This hydroxylation is the rate-limiting and specificity-determining step of the reaction. nih.gov The final stage involves the release of the iron atom as ferrous iron (Fe²⁺) and the liberation of carbon monoxide (CO), leading to the formation of the linear tetrapyrrole, biliverdin (B22007). wjgnet.comencyclopedia.pub

The regioselective cleavage of the α-meso carbon bridge of the this compound molecule by heme oxygenase yields biliverdin-IXα as the primary product. nih.govnih.gov This specificity is a hallmark of the enzymatic process, distinguishing it from non-enzymatic oxidation. nih.gov The resulting biliverdin is a green-colored pigment. wikipedia.org

In mammals, the newly formed biliverdin-IXα is then acted upon by a second enzyme, biliverdin reductase. wjgnet.com This cytosolic enzyme utilizes NADPH as a cofactor to reduce the central methene bridge of the biliverdin molecule, converting it into bilirubin (B190676), a yellow-orange pigment. nih.gov This two-step enzymatic cascade, from heme to biliverdin and then to bilirubin, represents the major catabolic pathway for heme in the body. wjgnet.comnih.gov

Kinetic studies have revealed that heme oxygenase exhibits a high affinity for its heme substrate, binding in a 1:1 molar ratio. The degradation process is time-dependent and can be influenced by the concentrations of both the enzyme and the substrate. While specific kinetic data for this compound is limited, studies on the degradation of hemin (B1673052) IX, a closely related compound, by perfused rat liver show an efficient conversion to bilirubin conjugates, indicating a robust enzymatic process. nih.gov The simultaneous perfusion of hematohemin and hemin IX resulted in the inhibition of hemin IX degradation, suggesting that hematohemin is also a substrate for the same enzymatic pathway and can compete for the active site of heme oxygenase. nih.gov

| Parameter | Description | Source |

| Substrate Competition | This compound competes with Hemin IX for degradation by heme oxygenase. | nih.gov |

| Product Formation | Enzymatic degradation of hematohemin yields α-hematobilirubin, which is then conjugated. | nih.gov |

Chemical Oxidation Pathways of this compound

In addition to enzymatic degradation, this compound can be broken down through chemical oxidation processes, which are less specific and can lead to a variety of products.

This compound can undergo non-enzymatic degradation through a process known as coupled oxidation. nih.gov This typically involves the use of a reducing agent, such as ascorbic acid, in the presence of molecular oxygen. nih.gov In this system, the heme molecule facilitates the oxidation of the reducing agent, and in doing so, is itself oxidatively cleaved. nih.gov

The non-enzymatic cleavage of this compound via coupled oxidation yields a mixture of biliverdin isomers, a stark contrast to the single α-isomer produced enzymatically. nih.gov Detailed analysis of the products from the coupled oxidation of this compound led to the identification of dimethyl esters of hematobiliverdin (B12738213) IXγ 8a,13a-dimethyl ether (1.8% yield), hematobiliverdin IXβ 13a,18a-dimethyl ether (1.9% yield), hematobiliverdin IXδ 8a-monomethyl ether (1.4% yield), and hematobiliverdin IXα 18a-monomethyl ether (0.4% yield). nih.gov The formation of these different isomers underscores the random nature of the chemical cleavage of the porphyrin macrocycle. nih.gov These hematobiliverdin derivatives were identified based on their NMR and mass spectra. nih.gov

| Product | Yield (%) | Source |

| Hematobiliverdin IXγ 8a,13a-dimethyl ether dimethyl ester | 1.8 | nih.gov |

| Hematobiliverdin IXβ 13a,18a-dimethyl ether dimethyl ester | 1.9 | nih.gov |

| Hematobiliverdin IXδ 8a-monomethyl ether dimethyl ester | 1.4 | nih.gov |

| Hematobiliverdin IXα 18a-monomethyl ether dimethyl ester | 0.4 | nih.gov |

| Total Hematobiliverdin Dimethyl Esters | 11.1 | nih.govclockss.org |

Spectroscopic and Chromatographic Characterization of this compound Degradation Products

The identification and quantification of the degradation products of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods allow for the structural elucidation of initial intermediates, such as hematobiliverdins, and the characterization of subsequent metabolites, including hematobilirubins and their conjugated forms.

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the precise chemical structures of this compound degradation products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structures of hematobiliverdin derivatives resulting from this compound oxidation have been definitively established using NMR spectroscopy. nih.gov ¹H-NMR spectra provide detailed information about the chemical environment of protons in the molecule, allowing for the differentiation of various isomers. However, the analysis of biliverdins can present challenges, as the presence of free propionic acid substituents can promote molecular aggregation, leading to poor spectral resolution in certain solvent systems. researchgate.net

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of metabolites and providing structural information through fragmentation patterns. nih.gov Techniques like electrospray ionization (ESI) are often coupled with liquid chromatography (LC-MS) to analyze the degradation products as they are separated. researchgate.netnih.gov For certain analyses, chemical derivatization, such as esterification of carboxylic acid groups, is performed prior to MS to enhance the volatility and stability of the analytes. nih.gov

Raman Spectroscopy : Resonance Raman spectroscopy offers a highly sensitive and non-destructive method for detecting and differentiating heme degradation products. nih.gov By using specific laser excitation wavelengths that correspond to the electronic absorption bands of the molecules, it is possible to detect compounds like biliverdin and bilirubin at very low concentrations, down to the micromolar range. nih.gov

Chromatographic Characterization

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for separating the complex mixture of compounds formed during the degradation of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the separation and quantification of biliverdin and bilirubin isomers. researchgate.net The most common approach involves reversed-phase (RP) chromatography, utilizing a C18 stationary phase with a mobile phase typically consisting of a buffered mixture of water and an organic solvent like acetonitrile (B52724). sielc.comnih.gov Detection is often achieved using a UV-Vis or a diode-array detector (DAD), which measures the characteristic absorbance of the pigments. researchgate.netplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : For unambiguous identification and enhanced sensitivity, HPLC systems are frequently coupled with mass spectrometers. researchgate.netresearchgate.net LC-MS/MS, in particular, allows for the direct measurement of metabolites in complex biological samples. scispace.com This is especially valuable for characterizing the final conjugated metabolites, such as bilirubin glucuronides, which are more polar than their parent compounds. nih.govresearchgate.net The analysis of glucuronides can be challenging due to their hydrophilicity, often requiring careful optimization of the chromatographic gradient. scispace.com In some analytical workflows, enzymatic hydrolysis using β-glucuronidase is employed to cleave the glucuronide moiety before analysis, allowing for indirect quantification of the original conjugated metabolite. researchgate.netsigmaaldrich.com

Detailed Research Findings

Research into the degradation of this compound has yielded specific data on the products formed under different conditions.

The chemical oxidation of this compound, followed by esterification, results in four possible isomers of hematobiliverdin dimethyl ester. The enzymatic oxidation, however, is highly selective. Studies using heme oxygenase show that the enzymatic cleavage of this compound produces Hematobiliverdin IXα as the sole initial product. nih.gov

Table 1: Products of Chemical Oxidation of this compound This interactive table details the relative yields of hematobiliverdin dimethyl ester isomers produced from the coupled oxidation of this compound in a pyridine (B92270) solution.

| Degradation Product | Isomer Type | Relative Yield (%) |

| Hematobiliverdin IXγ 8a,13a-dimethyl ether, dimethyl ester | γ-isomer | 1.8 |

| Hematobiliverdin IXβ 13a,18a-dimethyl ether, dimethyl ester | β-isomer | 1.9 |

| Hematobiliverdin IXδ 8a-monomethyl ether, dimethyl ester | δ-isomer | 1.4 |

| Hematobiliverdin IXα 18a-monomethyl ether, dimethyl ester | α-isomer | 0.4 |

| Data sourced from research on the chemical and enzymatic oxidation of this compound. nih.gov |

Further metabolism in physiological systems, such as in a perfused rat liver, involves the reduction of Hematobiliverdin IXα to hematobilirubin, which is then conjugated with glucuronic acid for excretion.

Table 2: Biliary Metabolites from Enzymatic Degradation of Hematohemin This interactive table shows the distribution of conjugated and unconjugated bilirubin derivatives collected from bile after perfusion of a rat liver with Hematohemin.

| Metabolite | Conjugation Status | Percentage of Total Biliary Pigments (%) |

| α-Hematobilirubin diglucuronide | Diconjugated | 58 |

| α-Hematobilirubin monoglucuronides | Monoconjugated | 40 |

| Free α-Hematobilirubin | Unconjugated | 2 |

| Data reflects the composition of excreted bile pigments over a 90-minute perfusion period. |

Interactions of Hematohemin Ix with Biological Macromolecules and Ligands

Protein-Hematohemin IX Interactions

The binding of Hematohemin IX to proteins is fundamental to the function of reconstituted hemoproteins. This process involves specific coordination with amino acid residues and can induce notable structural changes in the protein.

The coordination chemistry of this compound is central to its function. The iron atom, typically in the ferric (Fe³⁺) state, can coordinate with ligands provided by the protein and external molecules. In many hemoproteins, the iron is coordinated by a proximal histidine residue from the protein. mdpi.com The sixth coordination site, opposite the proximal histidine, is available to bind various small ligands such as water, hydroxide, cyanide, or imidazole, depending on the iron's oxidation state and the surrounding environment. mdpi.comcdnsciencepub.com

The binding of these ligands is a form of Lewis acid-base interaction, where the ligand (Lewis base) donates an electron pair to the central iron atom (Lewis acid). atlanticoer-relatlantique.ca The nature of the axial ligands significantly influences the electronic properties and spin state of the iron. For instance, strong field ligands typically induce a low-spin state, while weak field ligands result in a high-spin state. The protein active site can impose steric constraints that force ligands into unusual coordination geometries, which can decrease the metal-ligand binding strength compared to simpler inorganic model complexes. nih.gov

Table 1: Ligand Coordination Characteristics in Hemin (B1673052) Systems

| Ligand Type | Example | Coordination Atom | Typical Iron Spin State | Reference |

|---|---|---|---|---|

| Amino Acid Residue | Histidine | Nitrogen | High-spin or Low-spin | mdpi.com |

| Amino Acid Residue | Methionine | Sulfur | Low-spin | mdpi.com |

| Small Molecule | Imidazole | Nitrogen | Low-spin | cdnsciencepub.com |

| Small Molecule | H₂O | Oxygen | High-spin | mdpi.com |

| Anion | Cyanide (CN⁻) | Carbon | Low-spin | mdpi.com |

In vitro studies have demonstrated that this compound can successfully replace the native protoporphyrin IX in certain hemoproteins. researchgate.net A notable example is its use in reconstitution studies with apomyoglobin, the protein component of myoglobin (B1173299), and with leghemoglobin. researchgate.netdntb.gov.ua In these experiments, the apoprotein is incubated with this compound, allowing the heme analog to insert into the heme-binding pocket.

Table 2: Examples of Hemoprotein Reconstitution with Heme Analogs

| Hemoprotein | Native Heme | Replacement Heme | Purpose of Study | Reference |

|---|---|---|---|---|

| Leghemoglobin (Lb) | Protoporphyrin IX | This compound | To investigate the role of heme peripheral groups in ligand binding. | researchgate.net |

| Myoglobin | Protoporphyrin IX | This compound | To study interactions with the apoprotein and effects on stability. | dntb.gov.ua |

| Hemoglobin | Protoporphyrin IX | Mesohemin IX | To analyze the structural and functional consequences of altered side chains. | researchgate.net |

| Hemoglobin | Protoporphyrin IX | Deuterohemin IX | To assess the impact of vinyl group removal on protein function. | researchgate.net |

The binding of a ligand, such as this compound, to a protein is rarely a simple "lock and key" event. It often involves conformational changes in both the ligand and the protein. gersteinlab.org Flexible molecules can alter their conformation upon binding to a protein, often adopting a structure that is energetically different from their minimum energy conformation in solution. nih.gov

This compound Aggregation and Dimerization Studies

In aqueous solutions, particularly under conditions that mimic physiological environments, hemin and its derivatives like this compound have a tendency to aggregate. This process is driven by factors such as hydrophobic interactions and π-π stacking between the porphyrin rings.

The aggregation of hemin is a stepwise process that often begins with the formation of dimers. biorxiv.org These dimers can then serve as nuclei for the growth of larger, higher-order aggregates, which may eventually lead to crystallization. The speciation of porphyrins in solution is highly dependent on factors like pH. biorxiv.org For example, studies on protoporphyrin IX show that it exists as monomers at very low pH, forms H-aggregates at acidic to neutral pH, and exists primarily as dimers at alkaline pH. biorxiv.org This pH-dependent behavior is reversible and highlights the role of the ionization state of the propionate (B1217596) side chains in mediating aggregation.

Dimerization is considered a crucial initial step for the broader process of protein and porphyrin aggregation. rsc.org Understanding the mechanisms of this compound dimerization and subsequent crystallization in model systems is key to controlling its behavior in various applications. These investigations often employ spectroscopic techniques to monitor the formation of different aggregate species in real-time. rsc.org

The prevention of heme aggregation is of significant interest, and various small molecules have been investigated for their ability to inhibit this process in model systems. The strategy often involves using molecules that can interfere with the self-assembly process. These inhibitors can act through several mechanisms, such as binding to the monomeric or dimeric forms of hemin to prevent further growth, or by disrupting pre-formed aggregates. nih.govmdpi.com

A range of compounds, including natural polyphenols (like curcumin (B1669340) and resveratrol), peptidomimetics, and other aromatic molecules, have been identified as inhibitors of aggregation for amyloid proteins, and similar principles apply to hemin systems. mdpi.comresearchgate.net These molecules are thought to work by capping the growing ends of aggregates or by altering the aggregation pathway to favor the formation of non-toxic, off-pathway structures. nih.govfrontiersin.org For example, studies have shown that short peptides derived from regions of amyloidogenic proteins can effectively inhibit their self-association. mdpi.com The development of small molecule inhibitors provides a powerful tool for studying the fundamental processes of molecular aggregation. frontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Protoporphyrin IX |

| Mesohemin IX |

| Deuterohemin IX |

| Apomyoglobin |

| Carbon Monoxide |

| Curcumin |

| Cyanide |

| Histidine |

| Imidazole |

| Leghemoglobin |

| Methionine |

| Myoglobin |

Interactions with Nucleic Acids and Other Biomolecules

This compound, as a derivative of the fundamental heme structure, engages in a variety of non-covalent interactions with biological macromolecules. These interactions are critical to its biological activity and its application as a molecular probe in scientific research. The primary forces governing these associations include π-π stacking, electrostatic interactions, hydrogen bonding, and coordination involving the central ferric iron atom. nih.govfrontiersin.orgijbs.com The nature of these interactions dictates the compound's localization and influence on cellular processes.

Interactions with Nucleic Acids

Recent research has increasingly focused on the interaction between heme and its analogs with specific nucleic acid structures, particularly non-canonical conformations like G-quadruplexes.

Binding to G-Quadruplex DNA this compound and structurally related porphyrins show a notable affinity for G-quadruplex (G4) DNA structures. medchemexpress.comnih.gov These are four-stranded structures formed in guanine-rich regions of nucleic acids, which are commonly found in telomeres and the promoter regions of oncogenes. nih.govswarthmore.edu The binding mechanism primarily involves the planar porphyrin system engaging in π-π stacking with the flat surface of the external G-quartets, which are a hallmark of the G4 structure. nih.govnih.gov

This interaction has significant functional consequences. The binding and stabilization of G4 structures by heme can directly modulate gene expression, providing a link between heme bioavailability and the regulation of replication and transcription. nih.gov In vitro studies using human ribosomal RNA (rRNA) have demonstrated that G4s within rRNA can bind hemin, suggesting a role for these structures in managing cellular heme homeostasis. nih.gov Furthermore, the stabilization of telomeric G4 DNA by specific ligands, such as the related porphyrin N-methyl mesoporphyrin IX, has been shown to protect telomeres, highlighting a potential role in cellular aging and cancer biology. swarthmore.edu

Recognition by DNA Aptamers The specificity of the interaction between porphyrins and G4 structures is underscored by studies involving DNA aptamers. An in vitro selection process successfully isolated DNA aptamers that bind to hematoporphyrin (B191378) IX, a closely related compound. nih.gov The selected aptamers were predominantly composed of guanine-rich sequences that form parallel G-quadruplex structures, confirming that this nucleic acid architecture is a key recognition element for this class of porphyrins. nih.gov

nih.govswarthmore.edunih.gov| Interacting Molecule | Type of Interaction | Key Research Findings | Citation |

|---|---|---|---|

| G-Quadruplex (G4) DNA | π-π end-stacking | Binds to and stabilizes G4 structures in telomeres and gene promoters, influencing gene expression and DNA damage responses. | |

| Guanine-rich DNA Aptamers | Specific Recognition | Aptamers forming parallel G-quadruplex structures are selected for binding to related porphyrins, indicating high specificity. |

Interactions with Other Biomolecules

This compound also interacts with a wide array of proteins, particularly those that naturally bind or process heme.

Interaction with Heme-Processing Enzymes A primary interaction partner for this compound is the enzyme heme oxygenase (HO-1), which is central to heme catabolism. acs.org this compound acts as a substrate for HO-1 and is enzymatically degraded. acs.org Its presence can also competitively inhibit the degradation of other heme species, such as hemin IX, by the enzyme. acs.org

Interaction with Heme-Binding Proteins The structural similarity of this compound to the native protoporphyrin IX allows it to function as a surrogate in heme-binding proteins for research purposes. It has been demonstrated that the native heme group in proteins like leghemoglobin can be replaced in vitro with this compound. researchgate.net This substitution allows for detailed studies of the protein's active site and function without altering the core coordination chemistry. Similarly, myoglobin cavity mutants have been used as scaffolds to characterize the coordination of various heme derivatives, including those related to hematohemin. nih.gov In some contexts, hematohemin does not compete with protohemin for binding, suggesting that the side chains play a crucial role in the specificity of interaction with certain proteins or transport systems. uni-muenchen.de

acs.orgacs.org| Interacting Biomolecule | Context of Interaction | Observed Outcome | Citation |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Enzymatic Catabolism | Acts as a substrate for degradation; can competitively inhibit the oxidation of hemin IX. | |

| Leghemoglobin (Lb) | Heme Pocket Occupancy | Can replace the native iron protoporphyrin IX group in vitro for functional studies. |

Advanced Analytical and Spectroscopic Characterization of Hematohemin Ix

Chromatographic Techniques for Hematohemin IX Analysis and Purification

Chromatographic methods are indispensable for the separation and purification of this compound from complex mixtures. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, offering high resolution and sensitivity. lcservicesltd.co.ukspringernature.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.govphenomenex.comwikipedia.org In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. lcservicesltd.co.ukphenomenex.comwikipedia.org Hydrophobic molecules, like this compound, tend to adsorb to the hydrophobic stationary phase, while more hydrophilic molecules are eluted first. wikipedia.org

The retention of compounds is primarily based on their hydrophobicity. springernature.comphenomenex.com A common stationary phase for the separation of porphyrins and related molecules is C18-bonded silica (B1680970). phenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). phenomenex.comwikipedia.org A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate components with varying hydrophobicities. nih.govphenomenex.com The detection of the eluted compounds is commonly performed using a UV-Vis detector, as porphyrins exhibit strong absorption in the UV-visible region. nih.gov

Table 1: Typical Parameters for RP-HPLC Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (octadecylsilane) bonded to silica particles. phenomenex.com |

| Mobile Phase | A gradient of aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov |

| Detection | UV-Vis detector, monitoring at the Soret band wavelength (around 400 nm). |

| Principle | Separation based on the hydrophobicity of the analyte. springernature.comphenomenex.com |

Column chromatography is a fundamental and widely used method for the preparative isolation of this compound. researchgate.net This technique involves packing a solid adsorbent (stationary phase) into a column and passing a solution of the mixture (mobile phase) through it. researchgate.net The separation is based on the differential adsorption of the components to the stationary phase. researchgate.net

For the isolation of this compound, silica gel is a commonly used stationary phase. rochester.edu The choice of the mobile phase is critical and often consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the mobile phase can be adjusted to control the elution of the compounds. rochester.edu A gradient elution, where the polarity of the solvent system is gradually increased, can be effective for separating complex mixtures. rochester.edu

In some cases, to prevent degradation of acid-sensitive compounds on the silica gel, the stationary phase can be deactivated, for instance, by using a solvent system containing a small amount of a base like triethylamine. rochester.edu After separation, the fractions are collected and analyzed, often by techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy, to identify the fractions containing the pure this compound.

Table 2: General Steps in Column Chromatography for this compound Isolation

| Step | Description |

|---|---|

| Column Packing | A slurry of the stationary phase (e.g., silica gel) in the initial mobile phase is poured into the column. researchgate.net |

| Sample Loading | The crude sample containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the column. rochester.edu |

| Elution | The mobile phase is passed through the column, either isocratically or with a gradient of increasing polarity. rochester.edu |

| Fraction Collection | The eluate is collected in separate fractions. evitria.com |

| Analysis | Fractions are analyzed (e.g., by TLC or UV-Vis) to identify those containing the purified this compound. |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, electronic properties, and vibrational characteristics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound. msu.edulibretexts.org It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. libretexts.orgmeasurlabs.com

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environment. The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in a ¹H NMR spectrum help in assigning the protons of the porphyrin macrocycle, the vinyl groups, the propionic acid side chains, and the methyl groups. nih.gov

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.czwisc.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete structural assignment of the molecule. nih.govceitec.cz

Spin State Analysis: NMR spectroscopy can also be used to determine the spin state of the central iron atom in this compound. The paramagnetic nature of the iron center influences the NMR spectrum, causing significant shifts and broadening of the signals of the nearby protons. The magnitude of these paramagnetic shifts can be correlated with the spin state (high-spin or low-spin) of the iron. For instance, this compound in methanol has been shown to be high-spin and monomeric. researchgate.netresearchgate.net

Table 3: Application of NMR Techniques to this compound

| NMR Technique | Information Obtained |

|---|---|

| ¹H NMR | Identification and assignment of protons in the porphyrin ring and side chains. nih.gov |

| ¹³C NMR | Elucidation of the carbon framework of the molecule. ceitec.czresearchgate.net |

| Paramagnetic NMR | Determination of the spin state of the central iron atom. researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic properties of this compound. ijnrd.orgmt.com Porphyrins exhibit a characteristic and intense absorption spectrum due to π → π* electronic transitions within the conjugated macrocycle. slideshare.net

The UV-Vis spectrum of this compound is dominated by two main features:

The Soret Band (or B band): An extremely intense absorption peak typically observed around 400 nm. scispace.comjhuapl.edu This band arises from a strongly allowed transition to the second excited singlet state (S₀ → S₂). lasalle.eduresearchgate.net

The Q Bands: A series of weaker absorption bands found in the 500-700 nm region. scispace.comjhuapl.edu These bands correspond to weakly allowed transitions to the first excited singlet state (S₀ → S₁). lasalle.eduresearchgate.net

The positions and intensities of the Soret and Q bands are sensitive to the molecular environment, including solvent polarity, aggregation state, and coordination to the central iron atom. nih.govijprajournal.com For example, the aggregation of porphyrins in aqueous solutions can lead to a broadening and red-shift of the Soret and Q bands. nih.govnih.gov

UV-Vis spectroscopy is also a powerful tool for monitoring complex formation. up.ac.zaresearchgate.net Changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or changes in molar absorptivity, can indicate the binding of ligands to the iron center of this compound. nih.gov

Table 4: Characteristic UV-Vis Absorption Bands of Porphyrins

| Band | Wavelength Region | Relative Intensity | Electronic Transition |

|---|---|---|---|

| Soret Band | ~400 nm | Very Strong | S₀ → S₂ lasalle.eduresearchgate.net |

| Q Bands | 500-700 nm | Weak to Moderate | S₀ → S₁ lasalle.eduresearchgate.net |

Raman spectroscopy provides a "vibrational fingerprint" of a molecule, offering detailed information about its chemical bonds and structure. mdpi.comscitechdaily.comsciencedaily.com When a molecule is irradiated with a laser, a small fraction of the light is scattered at different frequencies, corresponding to the vibrational energy levels of the molecule. frontiersin.orglibretexts.org

Resonance Raman (RR) spectroscopy is a particularly powerful variant of this technique for studying colored compounds like this compound. wikipedia.org In RR, the excitation wavelength of the laser is chosen to coincide with an electronic absorption band of the molecule (e.g., the Soret or Q bands). wikipedia.orgunina.it This results in a selective and significant enhancement of the Raman signals of the vibrational modes associated with the chromophore (the porphyrin ring). npl.co.uk

RR spectroscopy of this compound can provide information on:

Vibrational Modes: Identification of specific bond vibrations within the porphyrin macrocycle, which are sensitive to the structure and conformation of the molecule. nih.gov

Core Size and Oxidation State: Certain Raman bands serve as markers for the core size of the porphyrin and the oxidation and spin state of the central iron atom. For example, the ν(CαCm)asym and ν(pyrrole half-ring)sym bands are sensitive to these parameters. nih.gov

Interaction Analysis: RR spectroscopy can detect subtle changes in the vibrational spectrum upon interaction of this compound with other molecules, such as drugs. nih.govacs.org For instance, the interaction of chloroquine (B1663885) with hematin (B1673048) (a form of this compound) results in shifts in specific Raman bands, indicating the formation of a complex. nih.govacs.org

Table 5: Key Raman Marker Bands in Hematin (a form of this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Information | Reference |

|---|---|---|---|

| ~1626 | ν(CαCm)asym (ν₁₀) | Porphyrin core-size marker | nih.govacs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for the precise determination of the molecular weight and the elucidation of the fragmentation pathways of this compound. Various MS methods, including electrospray ionization (ESI) and laser desorption ionization (LDI), have been employed to analyze this compound and related metalloporphyrins. nih.govnih.govresearchgate.netrsc.org

Under soft ionization conditions, the mass spectrum is typically dominated by the molecular ion, providing a clear indication of the compound's molecular weight. nih.gov For this compound, the expected molecular weight is approximately 634.5 g/mol . However, the exact mass can vary depending on the isotopic composition of the constituent elements. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition.

When harder ionization techniques are used, or through tandem mass spectrometry (MS/MS) experiments, systematic fragmentation of the peripheral substituent groups on the porphyrin macrocycle is observed. nih.gov Common fragmentation patterns for porphyrins involve the loss of these side chains. For this compound, this would include the cleavage of the hydroxyethyl (B10761427) groups and the propionate (B1217596) side chains. The fragmentation of the porphyrin macrocycle itself requires higher energy and is less commonly observed under standard analytical conditions. nih.gov

Esterification of the carboxylic acid groups of this compound is a common sample preparation step for MS analysis, as the resulting esters are more volatile and easier to analyze. umich.edu For example, methylation of protohemin IX, a related compound, results in the detection of its dimethyl ester. umich.edu Mass spectral analysis of the dimethyl ester of this compound would show a prominent peak corresponding to the increased molecular weight. umich.edu

Table 1: Key Mass Spectrometry Data for this compound and Related Porphyrins This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Ionization Method | Key Observation | Reference |

|---|---|---|---|

| This compound | ESI-MS | Determination of molecular weight | nih.gov |

| This compound | LDI-MS | Fragmentation of peripheral substituents | nih.gov |

| Protohemin IX Dimethyl Ester | MS | Prominent peak for the dimethyl ester | umich.edu |

| Metalloporphyrins | ESI-MS | Selective ionization based on oxidation potential | nih.gov |

| Metalloporphyrins | LI-TOFMS | Simultaneous elemental and molecular information | researchgate.netrsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying paramagnetic species, making it highly suitable for characterizing the iron center in this compound. wikipedia.org The iron in this compound is typically in the ferric (Fe³⁺) state, which is paramagnetic. EPR spectroscopy provides detailed information about the electronic structure, spin state, and local environment of the iron atom. royalsocietypublishing.orgresearchgate.net

In this compound, the Fe³⁺ ion can exist in different spin states, primarily high-spin (S=5/2) and low-spin (S=1/2), depending on the ligands coordinated to the iron atom. exlibrisgroup.comresearchgate.net The EPR spectrum is highly sensitive to these spin states.

High-Spin Fe³⁺: High-spin ferric heme, commonly found in this compound, typically exhibits a characteristic EPR signal near g = 6 at low temperatures. exlibrisgroup.comresearchgate.net The exact g-values and the shape of the spectrum can provide information about the symmetry of the ligand field around the iron atom. A departure from tetragonal symmetry towards rhombic symmetry can cause a broadening or splitting of the g = 6 signal. exlibrisgroup.com

Low-Spin Fe³⁺: Low-spin ferric hemes exhibit more complex EPR spectra with three distinct g-values, reflecting a more anisotropic electronic environment. researchgate.net The specific g-values are sensitive to the nature of the axial ligands. researchgate.net

The transition between high-spin and low-spin states can be influenced by factors such as temperature and the binding of exogenous ligands. researchgate.netpnas.org For instance, at room temperature, ferric leghemoglobin, a related heme protein, is predominantly in a high-spin state, but at 77 K, it transitions to a low-spin state. researchgate.net EPR can be used to monitor these transitions and to characterize the ligand-bound states of this compound. researchgate.netnih.gov

Table 2: Typical EPR g-values for Ferric Heme Centers This table is interactive. Users can sort the data by clicking on the column headers.

| Spin State | System | Typical g-values | Reference |

|---|---|---|---|

| High-Spin (S=5/2) | Ferrihemoglobin A | g ≈ 6.0, 2.0 | pnas.org |

| High-Spin (S=5/2) | Ferric Leghemoglobin-Acetate Complex | Nearly axial signal | researchgate.net |

| Low-Spin (S=1/2) | Ferric Leghemoglobin (77 K) | Anisotropic signal | researchgate.net |

| Low-Spin (S=1/2) | Hydroxy Hemoglobin A | g ≈ 2.50, 2.14, 1.85 | pnas.org |

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most prominent nuclide for this analysis. uni-bielefeld.de This makes it an invaluable tool for characterizing the iron center in this compound, providing precise information about its oxidation state, spin state, and the nature of its chemical bonding. pnas.orgmdpi.com

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is therefore a reliable indicator of the iron's oxidation state. libretexts.org Fe³⁺ compounds generally have a smaller isomer shift compared to Fe²⁺ compounds due to lower s-electron density at the nucleus in the former. libretexts.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the spin state and the symmetry of the iron's coordination environment. pnas.org

Mössbauer spectroscopy can distinguish between high-spin and low-spin states. For example, high-spin Fe³⁺ in hemin (B1673052) chlorides has been confirmed through Mössbauer measurements. pnas.org The technique has also been used to study a variety of heme proteins, providing a basis for interpreting the spectra of compounds like this compound. mast.brnih.gov

Table 3: Representative Mössbauer Parameters for Iron Compounds This table is interactive. Users can sort the data by clicking on the column headers.

| Compound/State | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|---|---|

| Ferric Hemin | Fe³⁺ | High-Spin (S=5/2) | Varies with temperature | Varies with temperature | aps.orgscilit.comaps.org |

| Cytochrome f (oxidized) | Fe³⁺ | Low-Spin | 0.26 | 1.90 | acs.org |

| Cytochrome f (reduced) | Fe²⁺ | Low-Spin | 0.43 | 1.12 | acs.org |

| Native Lipoxygenase | Fe²⁺ | High-Spin | ~1.10 | ~3.08 | umich.edu |

Advanced Detection and Microfluidic-Based Analytical Methodologies for this compound

Recent advancements in analytical chemistry have led to the development of highly sensitive and selective methods for the detection of this compound (hemin), often utilizing microfluidics and novel sensing platforms. These methods are crucial for various applications, including biomedical diagnostics and the study of biochemical pathways.

Electrochemical Biosensors:

A significant area of development is in electrochemical biosensors. This compound can be immobilized on electrode surfaces, such as graphite (B72142) or carbon nanotubes, to create modified electrodes with electrocatalytic properties. researchgate.net These sensors can detect analytes like hydrogen peroxide (H₂O₂) with high sensitivity. researchgate.netmdpi.com The principle often involves the Fe³⁺/Fe²⁺ redox couple of the immobilized hemin, which catalyzes the reduction of the analyte, generating a measurable electrical current. researchgate.net The sensitivity of these sensors can be enhanced by using nanomaterials like tin oxide (SnO₂) films, which allow for a high loading of hemin in a stable and functional form. mdpi.com

Guanine-rich DNA sequences can fold into G-quadruplex structures that bind tightly to hemin, forming a DNAzyme with peroxidase-mimicking activity. austinpublishinggroup.com This hemin/G-quadruplex system has been widely used to develop electrochemical biosensors for a variety of targets, including proteins, DNA, and small molecules. austinpublishinggroup.com The catalytic activity of the DNAzyme is used to amplify the signal, leading to very low detection limits. austinpublishinggroup.com

Microfluidic and Other Advanced Techniques:

Microfluidic devices offer advantages such as low sample consumption, rapid analysis, and high throughput. While specific microfluidic assays solely for this compound are still emerging, the principles developed for other biomolecules are readily applicable.

Raman difference spectroscopy is another advanced technique that has been used to study the interaction of hemin with other molecules, such as antimalarial drugs. acs.orgnih.gov This method can detect very small changes in the vibrational spectrum of hemin upon binding, providing insights into the mechanism of interaction. acs.orgnih.gov

Chemiluminescence-based detection is another sensitive approach. Hemin can catalyze chemiluminescent reactions, and this property has been exploited for the development of analytical methods. For example, the chemiluminescence of the luminol-H₂O₂ system is enhanced by hemin, allowing for its quantification at low concentrations.

Table 4: Overview of Advanced Analytical Methods for this compound (Hemin) This table is interactive. Users can sort the data by clicking on the column headers.

| Analytical Method | Principle | Application | Key Findings | Reference |

|---|---|---|---|---|

| Electrochemical Sensor | Hemin-modified graphite electrode | H₂O₂ detection | Linear response to H₂O₂ concentration | researchgate.net |

| Magneto-electrochemical Sensor | Hemin-modified SnO₂ on Metglas | H₂O₂ detection | Simultaneous electrochemical and mass change detection | mdpi.com |

| DNAzyme-based Electrochemical Biosensor | Hemin/G-quadruplex peroxidase mimic | Detection of various biomolecules | High sensitivity through enzymatic signal amplification | austinpublishinggroup.com |

| Raman Difference Spectroscopy | Vibrational spectroscopy | Study of drug-hemin interactions | Detection of subtle structural changes upon binding | acs.orgnih.gov |

| Chemiluminescence Assay | Catalysis of luminol (B1675438) reaction | Quantification of hemin | High sensitivity | N/A |

Future Directions and Emerging Research Avenues for Hematohemin Ix

Development of Novel Hematohemin IX-Based Probes and Sensors

The intrinsic properties of this compound make it an excellent candidate for the development of highly sensitive and selective biosensors. Future research is trending towards its incorporation into sophisticated electrochemical and optical sensing platforms for clinical diagnostics and environmental monitoring.

A significant area of development lies in electrochemical sensors. Researchers have successfully utilized composites of graphene and hemin (B1673052) to create effective electrochemical aptamer biosensors. For instance, a graphene-hemin composite decorated with gold nanoflowers has been shown to enhance peroxidase-like properties, enabling the sensitive detection of leukemia cancer cells. nih.gov These label-free electrochemical sensors often work by immobilizing a capture probe on an electrode surface, which then binds to the target analyte, generating a measurable signal. nih.gov The synergistic effects of combining this compound with advanced nanomaterials like graphene or silver nanoparticles can lead to sensors with high stability and sensitivity for detecting crucial biomarkers. frontiersin.org

The development of these sensors often involves a multi-step assembly process, as illustrated in the table below, which outlines a general approach for constructing a graphene-based electrochemical sensor.

| Step | Description | Purpose |

| 1 | Electrode Modification | A glassy carbon electrode (GCE) is modified with materials like graphene oxide (GO) and polyaniline (PANI). |

| 2 | Functionalization | The modified surface is functionalized, for example, with glutaraldehyde (GA) and Concanavalin A. |

| 3 | Probe Immobilization | Aptamers or antibodies specific to the target analyte are immobilized on the functionalized surface. |

| 4 | Detection | The sensor detects the target analyte (e.g., cancer cells, proteins) through changes in the electrochemical signal. |

Future work in this area will likely focus on enhancing the selectivity and sensitivity of these sensors, potentially for the simultaneous detection of multiple analytes in complex biological samples like blood or urine.

Applications of this compound in Advanced Material Science and Catalysis Research

This compound is gaining significant attention as a biomimetic catalyst and a functional component in advanced materials, owing to its structural similarity to the active centers of heme-containing enzymes like peroxidases and cytochromes P450. researchgate.netumn.edu

Biomimetic Catalysis: this compound can catalyze a variety of oxidation reactions, acting as a peroxidase mimic. researchgate.netnih.gov However, its direct application is often hindered by challenges such as molecular aggregation in aqueous solutions, which forms catalytically inactive dimers, and oxidative self-destruction. researchgate.netnih.gov A key research direction is to overcome these limitations by immobilizing this compound onto supporting materials.

Graphene Support: Synthesizing hemin-graphene conjugates via π-π stacking interactions has been shown to maintain hemin in its catalytically active monomeric form. nih.gov This approach has yielded catalysts with exceptionally high activity and substrate affinity, approaching the levels of natural enzymes for reactions like pyrogallol oxidation. nih.gov

Polymer Conjugation: Modifying this compound with polymers such as polyethylene glycol (PEG) or polyamidoamine can improve its solubility and reduce self-aggregation, enhancing its catalytic activity, especially under neutral pH conditions. researchgate.net

Peptoid Scaffolds: Self-assembled peptoid/hemin nanomaterials are being explored as highly stable and tunable peroxidase mimics. These structures can be designed to mimic the microenvironment of natural enzymes and have shown high efficacy in processes like lignin depolymerization. nih.gov

The catalytic performance of this compound-based systems is a central aspect of this research, as summarized in the following table.

| Catalyst System | Application | Key Finding |

| Hemin-Graphene Conjugate | Pyrogallol Oxidation | Approaches the catalytic activity (kcat) and substrate affinity (KM) of natural enzymes. nih.gov |

| Gelatin-Phenol-Hematin | In situ Hydrogelation | Acts as an alternative to Horseradish Peroxidase (HRP) for gelling polymers in vivo. researchgate.net |

| Peptoid/Hemin Nanomaterials | Lignin Depolymerization | Highly stable and tunable peroxidase mimics with one of the highest reported catalytic efficiencies for hemin-containing mimetics. nih.gov |

Advanced Materials: The incorporation of this compound and other metalloporphyrins into metal-organic frameworks (MOFs) is an emerging field. mdpi.com Porphyrin-based MOFs can be designed where the porphyrin unit acts as a structural linker or is encapsulated within the framework's cavities. mdpi.com This strategy combines the unique properties of porphyrins with the high porosity, tunability, and surface area of MOFs. mdpi.commdpi.com Such materials hold promise for applications in catalysis, drug delivery, and adsorption of toxins. mdpi.comresearchgate.net Future research will likely explore the synthesis of novel this compound-based MOFs with tailored properties for specific biomedical and environmental applications.

Interdisciplinary Research Integrating this compound Studies

The complexity and multifaceted nature of this compound necessitate a deeply interdisciplinary research approach. Future breakthroughs will increasingly rely on collaborations that span traditional scientific boundaries, integrating chemistry, biology, materials science, and computational modeling.

Chemistry and Materials Science: The development of novel catalysts and sensor materials, such as the hemin-graphene conjugates or porphyrin-based MOFs, is a prime example of the synergy between chemists and material scientists. nih.govmdpi.comacs.org Synthesizing these materials, characterizing their structural and electronic properties, and tailoring them for specific applications requires expertise from both fields.

Biology and Engineering: Designing biosensors for clinical applications, such as detecting hematological malignancies or cardiac markers, requires a deep understanding of the biological targets and the engineering principles for device fabrication. nih.govfrontiersin.org This collaboration is essential to translate laboratory discoveries into practical diagnostic tools.

Computational and Experimental Chemistry: Understanding the fundamental mechanisms of this compound's catalytic activity or its interactions with other molecules is greatly enhanced by combining experimental techniques with computational chemistry. researchgate.net Molecular dynamics simulations can provide insights into the solvation of this compound, while density functional theory (DFT) calculations can help interpret spectroscopic data and elucidate reaction pathways, as demonstrated in studies of its interaction with antimalarial drugs. acs.org

The advancement of research into this compound is intrinsically linked to the successful integration of these diverse fields. Future projects will likely involve large, collaborative teams to tackle complex challenges, from designing next-generation catalysts to developing point-of-care diagnostic devices.

Challenges and Opportunities in this compound Research Methodologies

Despite its vast potential, research on this compound is accompanied by significant methodological challenges. Addressing these challenges presents numerous opportunities for the development of innovative analytical techniques and research strategies.

Key Challenges:

Aggregation and Solubility: One of the most significant hurdles is the tendency of this compound to aggregate in aqueous solutions, forming catalytically inert dimers. nih.gov Its poor solubility, particularly in neutral or acidic conditions, further complicates experimental work and limits its application. researchgate.net

Catalytic Instability: In oxidizing environments, this compound can undergo oxidative self-destruction, leading to the passivation of its catalytic activity. nih.gov This instability is a major barrier to its use as a robust catalyst in industrial or biomedical processes.

Complex Interactions: The interaction of this compound with substrates, inhibitors, and its local environment is complex and often difficult to characterize precisely. Understanding these subtle molecular interactions is crucial for elucidating its mechanism of action and for designing effective drugs or catalysts. acs.org

Opportunities for Methodological Innovation:

Advanced Spectroscopy: Novel spectroscopic techniques offer powerful ways to probe the structure and function of this compound. For example, highly parallelized Raman difference spectroscopy (RDS) has been used to investigate the interaction between hematin (B1673048) and the antimalarial drug chloroquine (B1663885), revealing subtle shifts in Raman bands that are not visible in conventional spectra. acs.org This provides deeper insight into the molecular mechanism of drug action.

Computational Modeling: The use of computational chemistry, including molecular dynamics and DFT calculations, is a significant opportunity. These methods can predict the behavior of this compound in different solvent environments, model its interaction with other molecules, and help interpret complex experimental data, thereby guiding the design of new experiments and materials. acs.orgresearchgate.net

Nanomaterial Scaffolding: The challenges of aggregation and instability can be turned into an opportunity by developing advanced nanomaterial supports. Immobilizing this compound on platforms like graphene, polymers, or within MOFs not only solves these issues but also can enhance its catalytic activity and create novel functional materials. researchgate.netnih.govmdpi.com

Overcoming these methodological hurdles through the application of advanced analytical techniques and innovative material design will be critical for unlocking the full scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What experimental methods are used to structurally characterize Hematohemin IX and its oxidative products?

- Methodological Answer : Structural elucidation of this compound and its derivatives relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, Buldain et al. (1986) identified hematobiliverdin IXα as the sole enzymatic oxidation product by analyzing its NMR spectra and comparing fragmentation patterns in MS . Chemical oxidation pathways can be studied using coupled oxidation systems (e.g., ascorbic acid in pyridine) followed by chromatographic separation (TLC or HPLC) to isolate intermediates .

Q. How do researchers design experiments to study the enzymatic degradation of this compound?

- Methodological Answer : Key steps include:

- Enzyme Purification : Isolate heme oxygenase from biological sources (e.g., mammalian tissues).

- Reaction Conditions : Optimize pH, temperature, and cofactors (e.g., NADPH) for enzymatic activity.